molecular formula C12H21N3O4S2 B2821340 4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 1448130-91-3

4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No.: B2821340
CAS No.: 1448130-91-3
M. Wt: 335.44
InChI Key: FRLJOIHUNYSDCF-UHFFFAOYSA-N
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Description

The compound “4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole” is a versatile chemical compound used for scientific research. It is part of a class of compounds that contain a pyrrolidine ring, a five-membered nitrogen heterocycle . This class of compounds is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Kinetics of Phenol Alkylation Using Sulfonic Acid Functional Ionic Liquid Catalysts

This study explores the catalytic activity of Bronsted acidic ionic liquids with sulfonic acid functionality in the tert-butylation of phenol with tert-butyl alcohol (TBA). It highlights the optimization of reaction conditions and the development of a kinetic model for the alkylation process, demonstrating the potential of these ionic liquids in catalysis. The research provides insights into the activation energy for the reaction, contributing to the understanding of catalytic mechanisms involving sulfonic acid functional groups similar to those in the query compound (Elavarasan, Kondamudi, & Upadhyayula, 2011).

Synthesis and Biological Activity of Imidazo[1,2-a]pyridines

Another research effort focused on synthesizing imidazo[1,2-a]pyridines as potential antiulcer agents, examining their antisecretory and cytoprotective properties. While this study is oriented towards medicinal applications, it underscores the versatile synthetic routes and biological activities of imidazole derivatives, contributing to the broad spectrum of scientific applications for these compounds (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Direct Methylation and Trifluoroethylation of Imidazole Derivatives

Research on the direct methylation or trifluoroethylation of imidazole derivatives to produce ionic liquids highlights innovative methodologies for functionalizing these compounds. This study illustrates the chemical versatility of imidazole derivatives and their potential in creating room temperature ionic liquids (RTILs), which are valuable in various scientific and industrial applications (Zhang, Martin, & Desmarteau, 2003).

Plant Growth Retardants and Physiological Research

The use of plant growth retardants based on imidazole structures in physiological research is an example of the application of imidazole derivatives beyond the pharmaceutical domain. These compounds, as inhibitors of cytochrome P-450 dependent monooxygenases, provide insights into the regulation of terpenoid metabolism. This research demonstrates the utility of imidazole derivatives in studying plant physiology and growth regulation processes (Grossmann, 1990).

Properties

IUPAC Name

4-(3-tert-butylsulfonylpyrrolidin-1-yl)sulfonyl-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S2/c1-12(2,3)20(16,17)10-5-6-15(7-10)21(18,19)11-8-14(4)9-13-11/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLJOIHUNYSDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CN(C=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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